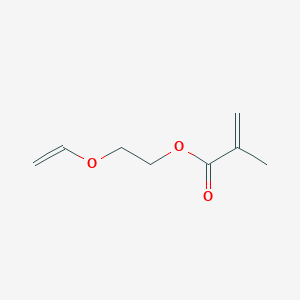

2-(Vinyloxy)ethyl methacrylate

Description

Properties

CAS No. |

1464-69-3 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-ethenoxyethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H12O3/c1-4-10-5-6-11-8(9)7(2)3/h4H,1-2,5-6H2,3H3 |

InChI Key |

BSNJMDOYCPYHST-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOC=C |

Canonical SMILES |

CC(=C)C(=O)OCCOC=C |

Other CAS No. |

1464-69-3 |

Synonyms |

vinyloxyethylmethacrylate VOEMA |

Origin of Product |

United States |

Foundational Aspects and Significance As a Bifunctional Monomer in Advanced Polymer Design

The primary significance of 2-(vinyloxy)ethyl methacrylate (B99206) lies in its bifunctional nature, possessing two distinct polymerizable groups within a single molecule: a methacrylate group and a vinyl ether group. acs.orgresearchgate.net This unique structural feature allows for orthogonal polymerization, meaning each group can be polymerized independently using different polymerization techniques without interfering with the other. acs.org The methacrylate group is readily polymerizable via free-radical methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and anionic polymerization. researchgate.netresearchgate.net Conversely, the vinyl ether group is susceptible to cationic polymerization. acs.orgresearchgate.net

This dual reactivity is the cornerstone of its application in advanced polymer design, enabling the synthesis of complex macromolecular architectures that are not easily accessible with conventional monofunctional monomers. For instance, the sequential or simultaneous polymerization of the two distinct functional groups allows for the creation of well-defined graft copolymers, block copolymers, and networks with precise control over their structure and, consequently, their properties. acs.org

The ability to selectively polymerize one functional group while leaving the other intact provides a "handle" for subsequent modification or polymerization steps. This has been demonstrated in the synthesis of graft copolymers where a polymethacrylate (B1205211) backbone is first formed via anionic polymerization of the methacrylate groups of VEO2MA. The pendant vinyl ether groups along the polymer chain can then act as initiation sites for the cationic graft polymerization of other monomers, such as isobutyl vinyl ether (IBVE), leading to a graft copolymer with a polymethacrylate backbone and poly(isobutyl vinyl ether) side chains. acs.orgresearchgate.net This level of control over the molecular architecture is crucial for developing materials with specific thermal, mechanical, and solution properties.

Academic Research Trajectories and Interdisciplinary Relevance in Macromolecular Chemistry

Direct Synthesis Routes for the Monomer

The direct synthesis of this compound can be achieved through several chemical pathways, primarily involving the esterification or transesterification of 2-hydroxyethyl vinyl ether (also known as ethylene (B1197577) glycol vinyl ether).

One common and effective method is the reaction of 2-hydroxyethyl vinyl ether with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. lookchem.com This reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0 °C and gradually warming to room temperature, under an inert atmosphere to prevent unwanted side reactions. lookchem.com The use of an amine scavenger is crucial for driving the reaction to completion and achieving high yields.

Another significant route is the transesterification of methyl methacrylate with 2-hydroxyethyl vinyl ether. lookchem.com This process is generally catalyzed by a base, such as sodium methylate, or can be facilitated by enzymatic catalysts like immobilized Candida antarctica lipase (B570770) B (CalB), which offers a more sustainable and milder reaction pathway. researchgate.net The enzymatic approach avoids the use of harsh reagents and simplifies purification. researchgate.net

A less common but viable method involves the direct addition of methacrylic acid to 2-hydroxyethyl vinyl ether. However, this reaction can be challenging to control due to potential side reactions involving the vinyl ether group under acidic conditions.

The selection of the synthetic route often depends on the desired purity, scale of production, and the availability and cost of the starting materials.

Preparation of Functionalized Adducts and Related Esters

The vinyloxy group of this compound serves as a versatile handle for a variety of addition reactions, enabling the synthesis of a diverse range of functionalized adducts and esters. These derivatives are valuable as specialty monomers, crosslinking agents, and intermediates in the design of complex polymer architectures.

Synthesis of HCl Adducts for Polymerization Initiation

The reaction of this compound with hydrogen chloride (HCl) yields the corresponding HCl adduct. This adduct is a key initiator for living cationic polymerization. mdpi.comnih.gov The addition of HCl across the vinyl ether double bond proceeds readily, converting the vinyloxy group into a reactive species capable of initiating the polymerization of other monomers, such as isobutyl vinyl ether (IBVE). mdpi.com This method is instrumental in the synthesis of well-defined block copolymers where a poly(vinyl ether) segment is grown from the modified VEM unit. mdpi.com

| Reactant 1 | Reactant 2 | Product | Application of Product |

| This compound (VEM) | Hydrogen Chloride (HCl) | VEM-HCl Adduct | Initiator for living cationic polymerization |

Electrophilic Addition Reactions with Diols and Polyols to Form Functional Acetal Methacrylates

The vinyloxy group of VEM readily undergoes electrophilic addition with hydroxyl-containing compounds, such as diols and polyols, in the presence of an acid catalyst to form functional acetal methacrylates. researchgate.net These reactions are typically catalyzed by a small amount of a strong acid, such as trifluoroacetic acid (CF3COOH), under mild conditions (20-60°C). researchgate.netresearchgate.net The reaction is highly efficient, often resulting in quantitative yields of the desired functional acetal methacrylates. researchgate.netresearchgate.net

A wide array of diols and polyols can be used in this reaction, leading to a diverse family of functional monomers. Examples of reacting diols and polyols include ethylene glycol, diethylene glycol, triethylene glycol, oligoethylene glycol, Z-2-butene-1,4-diol, 2-butyne-1,4-diol, and glycerol. researchgate.netresearchgate.net The resulting acetal methacrylates retain the polymerizable methacrylate group, allowing for their incorporation into polymer chains, thereby introducing pendant functional groups derived from the diol or polyol.

| Reactant 1 | Reacting Diol/Polyol | Catalyst | Product |

| This compound | Ethylene Glycol | Trifluoroacetic Acid | Ethylene glycol-derived acetal methacrylate |

| This compound | Diethylene Glycol | Trifluoroacetic Acid | Diethylene glycol-derived acetal methacrylate |

| This compound | Glycerol | Trifluoroacetic Acid | Glycerol-derived acetal methacrylate |

| This compound | Pentaerythritol | Trifluoroacetic Acid | Pentaerythritol-derived acetal methacrylate |

Markovnikov Addition Reactions for Specific Ester Derivatives

The vinyloxy group of this compound also participates in Markovnikov addition reactions with carboxylic acids. researchgate.net This reaction, typically catalyzed by an acid like trifluoroacetic acid, proceeds with high regioselectivity to yield ester derivatives. researchgate.netresearchgate.net The addition follows the Markovnikov rule, where the carboxylate group adds to the more substituted carbon of the vinyl ether double bond.

Mono- and dicarboxylic acids, such as acetic acid, methacrylic acid, and benzoic acid, can be added to VEM under mild conditions to produce the corresponding mono- and bis-adducts in high yields. researchgate.netresearchgate.net For instance, the reaction with benzoic acid yields 2-(1-(benzoyloxy)ethoxy)ethyl methacrylate (BEEMA), a polymerizable ester. researchgate.net These reactions provide a straightforward method for synthesizing new functional methacrylate monomers with pendant ester groups, which can be useful for creating polymers with specific properties, such as enhanced adhesion or controlled release capabilities. researchgate.net

| Reactant 1 | Reacting Carboxylic Acid | Catalyst | Product (Ester Derivative) |

| This compound | Acetic Acid | Trifluoroacetic Acid | 2-(1-Acetoxyethoxy)ethyl methacrylate |

| This compound | Methacrylic Acid | Trifluoroacetic Acid | 2-(1-(Methacryloyloxy)ethoxy)ethyl methacrylate |

| This compound | Benzoic Acid | Trifluoroacetic Acid | 2-(1-(Benzoyloxy)ethoxy)ethyl methacrylate |

Advanced Polymerization Mechanisms and Mechanistic Investigations of 2 Vinyloxy Ethyl Methacrylate

Homopolymerization Studies and Control Strategies

The unique bifunctional nature of 2-(vinyloxy)ethyl methacrylate (B99206), possessing both a methacrylate and a vinyloxy group, allows for selective polymerization via different ionic mechanisms. This selectivity is the cornerstone of controlled homopolymerization, enabling the synthesis of well-defined polymers with predictable characteristics.

Anionic Polymerization Pathways: Controlled Synthesis and Molecular Weight Management of Poly(2-(vinyloxy)ethyl methacrylate)

The anionic polymerization of VEMA proceeds selectively at the carbon-carbon double bond of the methacryloyl group, leaving the vinyloxy group intact. researchgate.netacs.org This chemoselectivity is crucial for creating functional polymers with pendant vinyl ether groups. Research has demonstrated that by using specific initiators and controlled conditions, a living anionic polymerization can be achieved.

Detailed studies have shown that using 1,1-diphenylhexyllithium (DPHL) as an initiator in tetrahydrofuran (B95107) (THF) at a low temperature of -60°C facilitates a smooth polymerization of the methacrylate group without side reactions like cross-linking. researchgate.netacs.orgacs.org This process yields poly(this compound) with a controlled molecular weight and a narrow molecular weight distribution (MWD), as indicated by low polydispersity index (PDI) values ranging from 1.06 to 1.12. researchgate.netacs.orgacs.org The ability to predict molecular weight based on the monomer-to-initiator molar ratio is a key feature of this living polymerization. researchgate.net The resulting polymer is stable under normal conditions and soluble in common organic solvents, simplifying its characterization. researchgate.net

Interactive Table 1: Anionic Polymerization of VEMA Explore the typical conditions and outcomes for the anionic polymerization of this compound.

| Parameter | Value/Condition | Outcome | Citation |

| Initiator | 1,1-diphenylhexyllithium (DPHL) | Controlled Initiation | researchgate.netacs.orgacs.org |

| Solvent | Tetrahydrofuran (THF) | Facilitates Polymerization | researchgate.netacs.orgacs.org |

| Temperature | -60 °C | Selective Polymerization | researchgate.netacs.orgacs.org |

| Polymerized Group | Methacrylate C=C bond | Pendant vinyloxy groups | researchgate.netacs.org |

| PDI (Mw/Mn) | 1.06 - 1.12 | Narrow MWD | researchgate.netacs.orgacs.org |

Cationic Polymerization Pathways: Mechanistic Elucidation and Living Polymerization Control

In contrast to the anionic route, the vinyloxy group of VEMA is susceptible to cationic polymerization. researchgate.netacs.org This orthogonal reactivity allows for the selective polymerization of the second functional group. Living cationic polymerization of vinyl ethers is a well-established method for producing polymers with controlled molecular weight and narrow polydispersity. nih.govfrontiersin.org

For VEMA, a controlled polymerization of the vinyloxy group can be achieved using an initiating system such as 2-[1-acetoxyethoxy]ethyl methacrylate in conjunction with an activator like ethylaluminum dichloride (EtAlCl2) and in the presence of a weak Lewis base like THF. acs.orgacs.org This system produces polymers with predictable molecular weights and narrow molecular weight distributions (PDI = 1.11–1.13). acs.orgacs.org The living nature of the polymerization is confirmed by experiments showing a linear increase in molecular weight with monomer conversion and the ability to create block copolymers upon sequential monomer addition. rsc.org This control is essential for designing complex polymer architectures. nih.gov

Controlled Radical Polymerization Techniques: Reversible Addition-Fragmentation Chain Transfer (RAFT) Approaches for Poly(this compound)

Controlled radical polymerization (CRP) techniques offer an alternative pathway that combines the robustness of radical chemistry with the control features of living polymerizations. sigmaaldrich.com Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly versatile. azom.com

The synthesis of poly(vinyloxyethyl methacrylate) has been successfully achieved via RAFT polymerization. researchgate.net This method utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for control over molecular weight and resulting in low PDI values. azom.com The RAFT process is compatible with a wide range of functional groups, making it suitable for a monomer like VEMA. By carefully selecting the RAFT agent, it is possible to polymerize the methacrylate group while preserving the vinyloxy functionality for potential post-polymerization modification. researchgate.net

Copolymerization Architectures and Reactivity Dynamics

Copolymerization extends the utility of VEMA by combining its unique properties with those of other monomers. However, the disparate nature of its two polymerizable groups presents both challenges and opportunities in controlling the final copolymer structure.

Free Radical Copolymerization: Monomer Reactivity Ratios and Compositional Control

In free radical copolymerization, the relative reactivity of the monomers determines the composition of the resulting polymer chain. This relationship is quantified by monomer reactivity ratios (r1 and r2). tulane.edu For the copolymerization of a methacrylate (M1) with a vinyl ether (M2) like VEMA, the reactivity ratios are highly disparate.

Research indicates that during radical polymerization of monomers like methyl methacrylate (MMA) or styrene (B11656), vinyl ethers are incorporated to only a small extent. researchgate.net This suggests that the radical at the growing polymer chain end preferentially adds another methacrylate monomer rather than a vinyl ether monomer. Consequently, the reactivity ratio for the methacrylate (r1) is significantly greater than 1, while the reactivity ratio for the vinyl ether (r2) is close to zero. researchgate.net This disparity leads to significant "composition drift," where the copolymer formed early in the reaction is rich in the more reactive monomer (the methacrylate), making it challenging to produce a copolymer with a homogeneous, random composition using conventional free radical methods. tue.nl

Living/Controlled Copolymerization Strategies: Precision Synthesis of Tailored Macromolecules

Living and controlled polymerization techniques provide the precision needed to overcome the challenges of free radical copolymerization and synthesize tailored macromolecules containing VEMA. These strategies allow for the creation of complex architectures such as block and graft copolymers. uliege.benih.gov

One powerful strategy involves the combination of different living polymerization mechanisms. For instance, a well-defined poly(VEMA) macromonomer can be synthesized via living cationic polymerization of the vinyloxy group, initiated by the HCl adduct of VEMA in the presence of a Lewis acid like zinc iodide. cmu.edu This macromonomer, which has a polymerizable methacrylate group at its chain end, can then be subjected to Atom Transfer Radical Polymerization (ATRP) to create well-defined graft or branched copolymers. cmu.edu Similarly, sequential living cationic polymerization has been used to synthesize well-defined thermoresponsive block copolymers of poly(2-ethoxyethyl vinyl ether)-block-poly(2-hydroxyethyl vinyl ether) that incorporate VEMA units in one of the blocks. acs.org

The combination of living cationic and RAFT polymerizations has also been explored. A vinyl ether-type RAFT agent can act as a dual initiator: it can initiate living cationic polymerization and subsequently act as a macro-CTA for RAFT polymerization of other monomers, enabling the synthesis of novel block copolymers. frontiersin.orgnih.gov These precise methods open avenues for creating advanced materials where the unique functionalities of VEMA are strategically placed within a larger macromolecular structure.

Atom Transfer Radical Polymerization (ATRP) of this compound-Derived Macromonomers

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the polymerization of macromonomers derived from this compound. cmu.edu This technique allows for the synthesis of well-defined polymacromonomers with controlled backbone and side chain lengths and distributions. cmu.edu

In a notable approach, macromonomers of isobutyl vinyl ether (IBVE) with a methacryloyl group at the initiating end (MA-PIBVE) are first synthesized via living cationic polymerization. cmu.edu These macromonomers are then subjected to ATRP. The polymerization is typically carried out using a halide initiator, such as ethyl 2-bromoisobutyrate, in conjunction with a copper(I) bromide (CuBr) and 4,4′-di-n-heptyl-2,2′-bipyridine (dHbipy) catalytic system in a solvent like diphenyl ether at elevated temperatures. cmu.edu

The polymerization of these macromonomers proceeds in a controlled or "living" fashion, as evidenced by the linear increase of the number-average molecular weight of the resulting polymacromonomer with monomer conversion, while maintaining narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu This controlled process allows for the synthesis of novel polymacromonomers with both a low-polydispersity backbone and side chains. cmu.edu

| Parameter | Value |

| Polymerization Type | Atom Transfer Radical Polymerization (ATRP) |

| Macromonomer | Isobutyl vinyl ether-based with a methacryloyl initiating group (MA-PIBVE) |

| Initiator | Ethyl 2-bromoisobutyrate |

| Catalyst System | CuBr/4,4′-di-n-heptyl-2,2′-bipyridine (dHbipy) |

| Solvent | Diphenyl ether |

| Temperature | 50 °C |

| Polydispersity Index (Mw/Mn) | ~ 1.2 |

This table summarizes the typical conditions for the ATRP of VEMA-derived macromonomers.

Sequential Anionic Polymerization for Block Copolymer Formation

Sequential anionic polymerization is a powerful method for synthesizing well-defined block copolymers incorporating this compound. This technique relies on the selective polymerization of the methacrylate group of VEMA, leaving the vinyloxy group intact for subsequent reactions or to be part of the final polymer structure.

The anionic polymerization of VEMA is typically initiated with organolithium compounds, such as 1,1-diphenylhexyllithium (DPHL), in a polar solvent like tetrahydrofuran (THF) at low temperatures, for instance, -60 °C. acs.orgacs.org Under these conditions, the polymerization of the methacrylate double bond proceeds smoothly without cross-linking or other side reactions. acs.orgacs.org This process yields poly(this compound) with a controlled molecular weight and a narrow molecular weight distribution (Mw/Mn = 1.06–1.12). acs.orgacs.org

Following the polymerization of VEMA, a second monomer can be added to the living polymer chains to form a block copolymer. For example, after the complete polymerization of VEMA, a monomer like styrene can be introduced to synthesize a polystyrene-block-poly(this compound) copolymer. researchgate.net The success of this sequential addition relies on the living nature of the propagating anionic chain ends.

Hybrid Living Polymerization Techniques: Synergistic Anionic-Cationic Approaches

The presence of two distinct polymerizable groups in this compound opens up the possibility of using hybrid polymerization techniques that combine both anionic and cationic polymerization steps. These synergistic approaches allow for the creation of complex polymer architectures, such as graft copolymers, that are not easily accessible through a single polymerization method. acs.org

One such strategy involves the initial anionic polymerization of the methacrylate group of VEMA, as described in the previous section, to create a polymethacrylate (B1205211) backbone with pendant vinyloxy groups. acs.org After the anionic polymerization is complete, the living anionic chain ends are terminated. The resulting polymer is then used as a macroinitiator for the cationic polymerization of a vinyl ether monomer, such as isobutyl vinyl ether (IBVE). acs.org The cationic polymerization is initiated from the vinyloxy groups on the polymethacrylate backbone, typically by adding an activator like trifluoroacetic acid or EtAlCl2, leading to the formation of a graft copolymer with a polymethacrylate backbone and poly(vinyl ether) side chains. acs.org

An alternative "in-situ" method involves carrying out the anionic polymerization of VEMA in THF and, without quenching the living chains, introducing the components for the cationic polymerization. In this case, toluene (B28343) and the second monomer (e.g., IBVE) are added, followed by an activator for the cationic polymerization. The THF from the first step can act as a Lewis base in the cationic polymerization, contributing to a controlled process and yielding a pure graft copolymer with a narrow molecular weight distribution (Mw/Mn = 1.15–1.17). acs.org

Polymerization Kinetics and Mechanistic Elucidation of Dual Functional Group Reactivity

Understanding the polymerization kinetics and the reactivity of the two distinct functional groups in this compound is crucial for controlling the polymerization process and tailoring the final polymer properties.

Determination of Monomer Reactivity Ratios and Azeotropic Compositions

Studies on the copolymerization of this compound with other monomers are essential for determining their relative reactivities. While specific reactivity ratios for VEMA with a wide range of comonomers are not extensively documented in the provided context, the principles of copolymerization kinetics can be applied. The reactivity ratios, r1 and r2, describe the preference of a propagating chain ending in one monomer unit to add the same monomer (homopolymerization) versus the other monomer (copolymerization).

For a given pair of monomers, the composition of the resulting copolymer is dependent on the initial monomer feed composition and the reactivity ratios. An azeotropic composition exists when the copolymer has the same composition as the monomer feed, which occurs when both reactivity ratios are less than one.

Investigation of Polymerization Rate and Conversion Profiles

The rate of polymerization and the conversion of this compound are highly dependent on the polymerization technique and the reaction conditions.

In the case of carbocationic polymerization of the vinyloxy group of VEMA, using an initiating system like hydrogen iodide and iodine (HI/I2) in toluene at temperatures between -15 to -40 °C, the polymerization proceeds in a living manner. researchgate.net The polymerization is observed to be first-order with respect to the monomer concentration, and the molecular weight of the polymer increases linearly with monomer conversion. rsc.org

For the atom transfer radical polymerization (ATRP) of VEMA-derived macromonomers, the conversion also plays a key role in determining the final molecular weight of the polymacromonomer. cmu.edu The polymerization proceeds in a controlled manner, with a linear relationship between conversion and the number-average molecular weight. cmu.edu However, for higher molecular weight macromonomers, the conversion can be low due to the reduced molar concentration of the polymerizable methacrylate groups, necessitating longer reaction times to achieve high conversions. cmu.edu

Selective Reactivity of Vinyloxy and Methacrylate Functionalities under Varied Conditions

The selective polymerization of either the vinyloxy or the methacrylate group of this compound is achievable by carefully choosing the polymerization conditions.

Anionic Polymerization: The methacrylate group can be selectively polymerized via anionic polymerization using initiators like 1,1-diphenylhexyllithium in THF at low temperatures (-60 °C). acs.orgacs.org Under these conditions, the vinyloxy group remains unreacted. acs.orgacs.org This selectivity is attributed to the higher susceptibility of the electron-deficient double bond of the methacrylate group to nucleophilic attack by the anionic initiator compared to the electron-rich double bond of the vinyloxy group.

Cationic Polymerization: Conversely, the vinyloxy group can be selectively polymerized through cationic polymerization. acs.org Initiating systems such as 2-[1-acetoxyethoxy]ethyl methacrylate in the presence of an activator like EtAlCl2 can be used. acs.org In this case, the methacrylate group does not participate in the polymerization. The higher electron density of the vinyloxy double bond makes it more susceptible to electrophilic attack by the cationic initiator. Living cationic polymerization of the vinyloxy group has also been achieved using systems like HI/I2 in toluene at low temperatures, where the methacrylate group remains as a pendant group. researchgate.net

| Polymerization Type | Selective Group | Initiator/Catalyst System | Conditions |

| Anionic | Methacrylate | 1,1-diphenylhexyllithium (DPHL) | THF, -60 °C |

| Cationic | Vinyloxy | 2-[1-acetoxyethoxy]ethyl methacrylate / EtAlCl2 | Presence of THF |

| Cationic | Vinyloxy | Hydrogen iodide / Iodine (HI/I2) | Toluene, -15 to -40 °C |

This table illustrates the selective polymerization of the functional groups of VEMA under different conditions.

Macromolecular Structural Elucidation and Architectural Control in 2 Vinyloxy Ethyl Methacrylate Derived Polymers

Synthesis and Characterization of Linear Homo- and Copolymers

The synthesis of linear polymers from VEMA requires selective polymerization of the methacrylate (B99206) double bond while preserving the pendant vinyl ether functionality for potential post-polymerization modification. Controlled radical polymerization (CRP) techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven highly effective for this purpose.

RAFT polymerization of VEMA affords soluble, linear homopolymers, poly(2-(vinyloxy)ethyl methacrylate) or P(VEMA), with predictable molecular weights and narrow molecular weight distributions (Đ < 1.5). epa.gov The success of the polymerization is influenced by several factors, including monomer concentration, the choice of chain transfer agent (CTA), and the CTA-to-initiator ratio. epa.gov These parameters must be optimized to minimize side reactions such as intermolecular cross-linking via the vinyl ether groups, which can occur at later stages of the polymerization. epa.gov Kinetic studies confirm that the polymerization proceeds in a controlled manner, primarily through the methacryloyl group. epa.gov

Characterization of linear P(VEMA) is typically performed using a combination of techniques. ¹H NMR spectroscopy is used to confirm the polymer structure, showing the disappearance of the methacrylate vinyl protons and the retention of the characteristic signals from the pendant vinyloxy group. Size Exclusion Chromatography (SEC) is employed to determine the number-average molecular weight (Mₙ) and the polydispersity index (Đ).

The data below illustrates typical results from the RAFT polymerization of VEMA, yielding linear homopolymers.

| Monomer | CTA/Initiator Ratio | Conversion (%) | Mₙ (Theoretical) | Mₙ (SEC) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| VEMA | 5.0 | 75 | 12,000 g/mol | 11,500 g/mol | 1.25 |

| VEMA | 10.0 | 82 | 24,500 g/mol | 23,900 g/mol | 1.31 |

This table presents representative data for the synthesis of linear poly(this compound) via RAFT polymerization, demonstrating control over molecular weight and dispersity.

Linear copolymers of VEMA have also been synthesized with various comonomers, such as methyl methacrylate (MMA) and styrene (B11656), using controlled polymerization methods. These techniques allow for the incorporation of VEMA units into a polymer chain with tailored compositions and properties.

Design and Construction of Complex Polymer Architectures

The dual functionality of VEMA is a key feature that allows for its use as a building block for more complex, non-linear polymer architectures.

Amphiphilic and other functional block copolymers are readily synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT. epa.govcmu.edu The typical strategy involves the sequential polymerization of monomers. For instance, a well-defined block copolymer can be prepared by first polymerizing a monomer like methyl methacrylate (MMA) to create a macroinitiator or macro-CTA. cmu.edu This macro-CTA is then used to initiate the polymerization of VEMA, resulting in a diblock copolymer, such as poly(methyl methacrylate)-b-poly(this compound) (PMMA-b-P(VEMA)).

This sequential approach provides excellent control over the length of each block (segmental arrangement) and results in copolymers with low polydispersity. cmu.edu The molecular weight of the final block copolymer increases linearly with monomer conversion, which is a hallmark of a controlled or "living" process. cmu.edu This methodology can be extended to create triblock (A-B-A) or multiblock copolymers. cmu.edu

| Macro-CTA | Macro-CTA Mₙ (g/mol) | Macro-CTA Đ | Second Monomer | Final Block Copolymer Mₙ (g/mol) | Final Block Copolymer Đ |

|---|---|---|---|---|---|

| PMMA | 11,000 | 1.10 | VEMA | 25,200 | 1.18 |

| Polystyrene | 8,500 | 1.12 | VEMA | 21,700 | 1.22 |

This table illustrates the synthesis of diblock copolymers using P(VEMA) as one of the blocks, highlighting the precise control over molecular weight and narrow distributions achieved through sequential RAFT polymerization.

The pendant vinyl ether groups on the linear P(VEMA) backbone serve as ideal sites for subsequent grafting reactions, allowing for the synthesis of well-defined graft copolymers. A prominent strategy is the "grafting-to" method, where pre-synthesized polymer chains are attached to the backbone. A highly efficient method for this is the thiol-ene reaction. researchgate.net

In this approach, a linear P(VEMA) backbone is reacted with thiol-terminated polymer chains. The reaction proceeds via a radical-mediated addition of the thiol group across the vinyl ether double bond, forming a stable thioether linkage. This method is highly efficient and can be performed under mild conditions. It allows for the integration of various types of side chains (e.g., carrying hydroxyl, amino, or carboxylic acid functionalities) onto the P(VEMA) backbone, leading to the formation of functional branched or graft polymers. researchgate.net

Another approach is the "grafting-from" method, where initiating sites are attached to the P(VEMA) backbone, followed by the polymerization of a second monomer from these sites. The "grafting-through" technique can also be employed by first synthesizing a P(VEMA) macromonomer with a polymerizable end-group and then copolymerizing it with another monomer.

Hyperbranched polymers, which are highly branched, three-dimensional macromolecules, can be synthesized through the Self-Condensing Vinyl Polymerization (SCVP) of "inimer" molecules. cmu.edu An inimer is a molecule that contains both a polymerizable group and an initiating site. While VEMA itself is not a traditional inimer, analogous methacrylate-based inimers, such as 2-((2-bromopropionyl)oxy)ethyl acrylate (B77674) (BPEA), demonstrate the principle. cmu.edu In the ATRP of such a monomer, the vinyl group polymerizes while the bromo-ester group can act as an initiation site, leading to the formation of branched structures.

This concept can be extended to create hyperbranched polymers where the degree of branching can be controlled. The resulting polymers have a globular structure, a high density of functional groups at their periphery, and unique physical properties like low intrinsic viscosity compared to their linear analogues. instras.comresearchgate.net Hybrid polymerization, where different polymerizable groups on a monomer react simultaneously but with different reactivities, can also generate hyperbranched structures, a concept potentially applicable to VEMA under specific catalytic conditions that activate both the methacrylate and vinyl ether groups. nih.gov

Polymacromonomers are polymers where the repeating units are themselves polymer chains (macromonomers). The synthesis of such structures using VEMA involves a multi-step process. First, VEMA is polymerized using a controlled method like ATRP or RAFT with a functional initiator or CTA that can be converted into a polymerizable group (e.g., a methacrylate or styrenic group). This creates a P(VEMA) macromonomer of a specific, controlled chain length.

Monomer Sequence Distribution and Compositional Heterogeneity in Copolymers

When VEMA is copolymerized with another monomer, the sequence of the monomer units along the polymer chain is determined by the relative reactivities of the propagating radicals towards the available monomers. This relationship is quantified by monomer reactivity ratios, r₁ and r₂. scielo.br The reactivity ratio r₁ (for VEMA) is the ratio of the rate constant for a VEMA-terminated radical adding another VEMA monomer (homo-propagation) to the rate constant of it adding the comonomer (cross-propagation).

These ratios are typically determined by carrying out a series of copolymerizations with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversion (<10%). researchgate.net Methods such as those developed by Fineman-Ross or Kelen-Tudos are then used to calculate r₁ and r₂ from the experimental data. ekb.eg

The product of the reactivity ratios (r₁r₂) indicates the nature of the copolymer:

r₁r₂ ≈ 1: An ideal or random copolymer is formed, where the monomer units are arranged randomly along the chain, dictated by the feed composition.

r₁r₂ ≈ 0: An alternating copolymer is favored, with monomer units alternating along the chain.

r₁ > 1 and r₂ > 1: Block copolymerization is favored, where long sequences of each monomer are formed (this is rare in free-radical polymerization). 182.160.97

For many methacrylate pairs, the reactivity ratios are often close to unity, leading to the formation of random copolymers. researchgate.net Understanding these ratios is crucial for predicting and controlling the microstructure of VEMA-containing copolymers, which in turn governs their macroscopic properties.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type |

|---|---|---|---|---|---|

| 2-Ethoxyethyl methacrylate | Styrene | 0.49 | 0.59 | 0.29 | Tendency to alternate |

| 2-Ethoxyethyl methacrylate | Dodecyl methacrylate | 1.26 | 0.82 | 1.03 | Ideal/Random |

This table provides representative reactivity ratios for a structurally similar monomer, 2-ethoxyethyl methacrylate, to illustrate how these values determine copolymer structure. researchgate.net The precise values for VEMA would depend on the specific comonomer.

Post Polymerization Functionalization and Chemical Modification of 2 Vinyloxy Ethyl Methacrylate Based Polymers

Selective Chemical Transformations of Pendant Vinyloxy Moieties

The pendant vinyloxy group in polymerized VEMA is susceptible to a range of chemical transformations, allowing for the introduction of diverse functionalities. One of the most common reactions involving vinyl ethers is acid-catalyzed hydrolysis. In the presence of an acid catalyst and water, the vinyloxy group can be hydrolyzed to yield a hemiacetal, which is in equilibrium with the corresponding aldehyde and alcohol. This transformation can be used to introduce aldehyde functionalities along the polymer chain, which can then serve as reactive handles for further derivatization, such as condensation reactions with amines to form imines.

Another important reaction of the vinyloxy group is the acid-catalyzed addition of alcohols. This reaction proceeds through a carbocation intermediate and results in the formation of an acetal (B89532). By using different alcohols, a variety of acetal-containing polymers can be synthesized. This method is particularly useful for introducing protecting groups or for modulating the solubility and thermal properties of the polymer. The general mechanism for the acid-catalyzed addition of an alcohol to a vinyl ether involves the protonation of the vinyl ether to form a resonance-stabilized carbocation, followed by nucleophilic attack of the alcohol and deprotonation to yield the acetal.

Chemical Derivatization of Pendant Methacrylate-Derived Units

The methacrylate-derived ester groups in the polymer backbone of poly(VEMA) can also be subjected to chemical modification, primarily through transesterification and amidation reactions. These reactions allow for the alteration of the polymer side chains, leading to materials with new properties.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the context of poly(VEMA), the ethyl group of the methacrylate (B99206) ester can be replaced by other alkyl or functional groups. This reaction is typically catalyzed by an acid, a base, or a transition metal complex. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the transesterification process. For example, using a large excess of the new alcohol can drive the equilibrium towards the desired product.

Amidation involves the reaction of the ester group with an amine to form an amide. This reaction is generally less facile than transesterification and often requires more forcing conditions or the use of a catalyst. The resulting amide-functionalized polymers often exhibit enhanced thermal stability and different solubility characteristics compared to the parent methacrylate polymer. The introduction of amide groups can also provide sites for hydrogen bonding, which can significantly influence the polymer's physical properties.

Application of Click Chemistry Methodologies: Thiol-Ene Reactions for Functional Diversification

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly selective, with minimal byproducts. nih.gov One of the most prominent examples of click chemistry is the thiol-ene reaction, which involves the addition of a thiol to an alkene (an "ene"). nih.govrsc.org This reaction can be initiated by either radicals or nucleophiles/bases. rsc.org The radical-mediated thiol-ene reaction is particularly well-suited for the functionalization of polymers containing pendant double bonds, such as the vinyloxy groups in poly(VEMA). nih.gov

The reaction is typically initiated by a radical source, such as a photoinitiator upon UV irradiation, and proceeds via a chain mechanism. nih.gov This method offers a highly efficient and orthogonal approach to introduce a wide variety of functional groups into the polymer structure, as the reaction is tolerant to many other functional groups. nih.gov A diverse range of thiols bearing different functionalities, such as hydroxyl, carboxyl, and amino groups, can be readily attached to the polymer backbone.

Below is an interactive data table showcasing representative examples of thiol compounds that can be utilized in thiol-ene reactions for the functional diversification of polymers with pendant "ene" functionalities.

| Thiol Compound | Functional Group Introduced | Potential Application of Functionalized Polymer |

|---|---|---|

| 1-Thioglycerol | Diol | Hydrophilic coatings, biomaterials |

| Mercaptoacetic acid | Carboxylic acid | pH-responsive materials, drug delivery |

| Cysteamine | Amine | Bioconjugation, metal chelation |

| 1-Dodecanethiol | Alkyl chain | Hydrophobic surfaces, lubricants |

Fabrication of Polymeric Macroinitiators and Macrocrosslinkers from Polymerized 2-(Vinyloxy)ethyl Methacrylate

The functional groups on polymerized VEMA can be leveraged to create more complex macromolecular architectures, such as block copolymers and crosslinked networks.

Polymeric Macroinitiators: A polymer chain that can initiate the polymerization of a second monomer is known as a macroinitiator. Poly(VEMA) can be converted into a macroinitiator by modifying its pendant groups to incorporate initiating sites. For example, the vinyloxy groups can be functionalized with a molecule that can initiate a controlled radical polymerization, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This functionalized poly(VEMA) can then be used to grow a second polymer block, leading to the formation of a well-defined block copolymer. Block copolymers often exhibit unique self-assembly behaviors and have applications in areas such as nanotechnology and drug delivery. mcgill.ca

Macrocrosslinkers: The pendant vinyloxy groups on poly(VEMA) can also be utilized for crosslinking reactions to form polymer networks. Crosslinking can be achieved through various methods, including photoinitiated radical polymerization. In the presence of a photoinitiator and upon exposure to UV light, the vinyl groups can polymerize, connecting the polymer chains and forming a three-dimensional network. Alternatively, the vinyloxy groups can be reacted with multifunctional crosslinking agents, such as dithiol compounds in a thiol-ene reaction, to create a crosslinked structure. The density of the crosslinks can be controlled by the initial concentration of the vinyloxy groups in the polymer and the amount of crosslinking agent used, allowing for the tuning of the mechanical and swelling properties of the resulting material.

Advanced Analytical and Spectroscopic Characterization of 2 Vinyloxy Ethyl Methacrylate Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Compositional Analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of polymers. intertek.comsigmaaldrich.comnih.gov It provides precise information about the chemical environment of atoms, enabling the confirmation of the polymer structure, determination of tacticity, and analysis of copolymer composition. nih.govrsc.org

¹H-NMR Spectroscopy is employed to identify the types of protons present in the polymer. In poly(2-(vinyloxy)ethyl methacrylate), the polymerization process consumes the double bonds of the methacrylate (B99206) and vinyloxy groups. The resulting ¹H-NMR spectrum would show characteristic broad signals corresponding to the polymer backbone and side chains, replacing the sharp peaks of the monomer's vinyl protons.

Key signals in the ¹H-NMR spectrum of poly(VEMA) include:

Polymer Backbone: Broad signals for the methylene (-CH₂-) and quaternary (-C-) protons of the methacrylate backbone typically appear in the range of 0.8-2.5 ppm.

Side Chain Protons: The protons of the ethyl group (-O-CH₂-CH₂-O-) and the ether linkage will produce signals at approximately 3.5-4.5 ppm. The terminal methyl group of the methacrylate unit will also be present in the upfield region.

For copolymers, the relative composition can be determined by integrating the signals unique to each monomer unit. rsc.org

¹³C-NMR Spectroscopy offers complementary information by probing the carbon skeleton of the polymer. It is particularly useful for resolving complex structures and determining the tacticity (the stereochemical arrangement of adjacent monomer units) of the polymer chain. iupac.org

The table below summarizes the expected chemical shifts for the key protons in a poly(VEMA) structure.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Methacrylate Methyl (-CH₃) | 0.8 - 1.2 |

| Methacrylate Backbone (-CH₂-) | 1.5 - 2.0 |

| Methylene (-O-CH₂-CH₂-O-) | 3.6 - 4.3 |

| Vinyloxy (-O-CH=CH₂) (Monomer) | 6.4 (CH), 4.0-4.2 (CH₂) |

| Methacrylate (C=CH₂) (Monomer) | 5.6, 6.1 |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a polymer structure. spectroscopyonline.com By analyzing the absorption of infrared radiation at specific wavenumbers, one can confirm the successful polymerization of the VEMA monomer and identify key chemical bonds.

During the polymerization of this compound, the key spectral changes involve the disappearance of absorption bands associated with the carbon-carbon double bonds (C=C) of both the methacrylate and vinyloxy groups. nih.govresearchgate.net

Monomer Spectrum: The IR spectrum of the VEMA monomer will show characteristic peaks for the C=C stretching vibrations of the methacrylate group (around 1636 cm⁻¹) and the vinyloxy group (around 1620 cm⁻¹). A strong absorption band for the carbonyl (C=O) stretch of the ester group will be prominent around 1720 cm⁻¹. researchgate.netresearchgate.net Additionally, C-O stretching vibrations from the ether and ester linkages will appear in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

Polymer Spectrum: Upon polymerization, the peaks corresponding to the C=C bonds will significantly decrease in intensity or disappear completely, indicating the formation of the saturated polymer backbone. The strong C=O ester peak and the C-O ether peaks will remain, confirming the integrity of the side chain. spectroscopyonline.comresearchgate.net

This technique is highly effective for real-time monitoring of the polymerization reaction, allowing for the determination of monomer conversion by tracking the decrease in the C=C peak intensity relative to an internal standard peak, such as the C=O band. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |

| C=C (Methacrylate) | Stretching | ~1636 | Disappears upon polymerization |

| C=C (Vinyloxy) | Stretching | ~1620 | Disappears upon polymerization |

| C=O (Ester) | Stretching | ~1720 | Remains in polymer |

| C-O (Ether & Ester) | Stretching | 1000 - 1300 | Remains in polymer |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Remains in polymer |

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. uc.edulibretexts.org This method separates polymer molecules based on their hydrodynamic volume in solution. polyanalytik.com

In a GPC/SEC experiment, a polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. libretexts.org By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the unknown sample can be determined. polyanalytik.com

The key parameters obtained from GPC/SEC analysis are:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. free.frresearchgate.net

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules. free.frresearchgate.net

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. uc.eduresearchgate.net A PDI of 1.0 signifies a monodisperse sample where all chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0. researchgate.net

This information is crucial as the molecular weight and its distribution significantly influence the mechanical, thermal, and solution properties of the final polymer material. free.frhpst.cz

| Parameter | Description | Typical Value for Controlled Polymerization | Typical Value for Free Radical Polymerization |

| Mₙ ( g/mol ) | Number-average molecular weight | 10,000 - 100,000 | 20,000 - 500,000 |

| Mₙ ( g/mol ) | Weight-average molecular weight | 11,000 - 120,000 | 40,000 - 1,500,000 |

| PDI (Mₙ/Mₙ) | Polydispersity Index | 1.05 - 1.5 | > 1.5 |

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Polymer Studies

Thermal analysis techniques are vital for characterizing the thermal properties of polymers, including their phase transitions and stability at elevated temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a polymer sample and a reference as a function of temperature. It is primarily used to determine the glass transition temperature (T₉) of amorphous polymers. The T₉ is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is a critical parameter that dictates the material's operating temperature range and mechanical properties.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. TGA provides information about the thermal stability and decomposition profile of the polymer. The results indicate the temperature at which the polymer begins to degrade, the rate of degradation, and the amount of residual mass at the end of the analysis. This is crucial for determining the processing temperature limits and the long-term thermal stability of the material.

| Technique | Parameter Measured | Significance for Poly(VEMA) |

| DSC | Glass Transition Temperature (T₉) | Determines the transition from a hard to a soft material, defining its application temperature range. |

| TGA | Decomposition Temperature (Tₐ) | Indicates the onset of thermal degradation, setting the upper limit for processing and use. |

| TGA | Char Yield (%) | The percentage of material remaining at high temperatures, which can relate to fire retardancy. |

Morphological and Microstructural Characterization (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and microstructure of solid materials at high magnification. For VEMA polymers, SEM can reveal critical information about the morphology of films, hydrogels, or particles. mdpi.com

When analyzing VEMA-based materials, SEM can be used to:

Visualize Surface Features: Examine the smoothness, roughness, and surface texture of polymer films or coatings.

Characterize Porous Structures: In the case of hydrogels or scaffolds, SEM can visualize the internal pore structure, including pore size, distribution, and interconnectivity, which are crucial for applications like tissue engineering or controlled release. nih.gov

Determine Particle Size and Shape: For VEMA polymers synthesized as particles or microspheres, SEM provides direct measurement of their size, size distribution, and shape. nih.gov

Sample preparation is a critical step for SEM analysis of polymeric materials, especially for hydrated samples like hydrogels. Techniques such as freeze-drying or critical point drying are often employed to remove water while preserving the native structure to avoid artifacts. nih.gov

Spectrophotometric and Turbidimetric Analyses for Phase Behavior (e.g., UV-Vis for UCST/LCST)

For "smart" polymers that exhibit thermoresponsive behavior in solution, UV-Vis spectrophotometry is commonly used as a turbidimetric method to determine the phase transition temperature. researchgate.net Many polymers, including certain methacrylate derivatives, can exhibit a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST). rsc.orgnih.govsemanticscholar.org

LCST Behavior: The polymer is soluble in a solvent at lower temperatures and becomes insoluble, causing the solution to turn cloudy, as the temperature is raised above a critical point.

UCST Behavior: The polymer is soluble only above a certain temperature and phase-separates upon cooling. rsc.org

Emerging Research Frontiers and Applications of 2 Vinyloxy Ethyl Methacrylate Derived Polymeric Materials

Development of Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers are materials that undergo significant, reversible changes in their properties in response to small changes in their external environment, such as temperature or pH. This behavior is a key area of research for applications in biomedicine and advanced materials.

Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). Polymers based on oligo(ethylene glycol) methacrylates and N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) are widely studied for their thermoresponsive properties in aqueous solutions. nih.govrsc.orgresearchgate.net For instance, copolymers incorporating di(ethylene glycol) methyl ether methacrylate can be designed to have phase transition temperatures near physiological conditions. chemspider.com

However, dedicated research focusing specifically on the synthesis and thermoresponsive behavior of homopolymers or copolymers derived primarily from 2-(vinyloxy)ethyl methacrylate is not extensively documented in current scientific literature. The development of VEEM-based thermoresponsive architectures remains an area for future exploration.

Polymers that contain ionizable groups, such as tertiary amines, can exhibit pH-responsive behavior. monash.edu For example, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a well-known pH-responsive polymer that is soluble in acidic media and undergoes a phase separation as the pH becomes neutral or basic due to the protonation and deprotonation of its amine groups. nih.govmdpi.com This property is harnessed for applications like drug delivery systems. monash.edunih.gov

While the principle of creating pH-responsive systems by copolymerizing monomers with acidic or basic side groups is well-established, specific studies detailing the incorporation of this compound into such systems and the resulting pH-responsive properties are not widely available. The potential hydrolysis of the vinyl ether group under certain acidic conditions could offer a pathway to pH sensitivity, representing a potential avenue for future research.

Fabrication of Advanced Polymeric Membranes for Gas Separation and Transport (e.g., CO₂ Permeability)

Polymeric membranes offer an energy-efficient solution for gas separation, particularly for carbon capture (CO₂/N₂ separation). u-fukui.ac.jp Research has shown that copolymers incorporating this compound (VEEM) can be fabricated into membranes with high carbon dioxide permselectivity.

Cationic copolymerization of VEEM with vinyl ether monomers bearing oxyethylene segments, such as 2-(2-(2-methoxyethoxy)ethoxy)ethyl vinyl ether (TEGMVE), yields crosslinkable copolymers. u-fukui.ac.jp The methacrylate groups within the resulting poly(TEGMVE-VEEM) can be reacted to form crosslinked membranes. These membranes, which have very low glass transition temperatures (around -70 °C), demonstrate high CO₂/N₂ selectivity. u-fukui.ac.jpresearchgate.net This high selectivity is attributed to a high CO₂ solubility selectivity, facilitated by the ether oxygen-rich polymer matrix. u-fukui.ac.jp

| Copolymer Composition (TEGMVE:VEEM Feed Ratio) | CO₂ Permeability (PCO₂) [Barrer] | CO₂/N₂ Permeability Selectivity (PCO₂/PN₂) | CO₂/N₂ Solubility Selectivity (SCO₂/SN₂) |

|---|---|---|---|

| 14:1 | 410 | 35 - 54 | 38 - 61 |

Integration into Smart Coating Technologies and Controlled Release Systems (e.g., Anticorrosion Applications)

The use of this compound as a reactive component in coatings is an area of interest due to its ability to improve key physical properties. As a reactive diluent, VEEM can be incorporated into formulations for industrial and automotive coatings. coryphapharma.com Its inclusion helps to impart enhanced weathering resistance, flexibility, and adhesion to the final cured coating. coryphapharma.com The acrylate (B77674) analogue, 2-(2-vinyloxyethoxy)ethyl acrylate (VEEA), is also noted for its good adhesion properties on metal and plastic substrates. specialchem.com

However, while VEEM is used in protective coatings, specific research detailing its integration into advanced "smart" coating technologies, such as those with self-healing anticorrosion functionalities or for the specific purpose of creating controlled release systems, is not yet prominent in the available literature.

Utility as Reactive Diluents in Radiation-Curable Formulations (e.g., UV Curing Performance)

In radiation-curable formulations, such as those cured by ultraviolet (UV) light, reactive diluents are used to reduce the viscosity of the formulation to a workable level for application. radtech.org Unlike non-reactive solvents, these diluents contain functional groups that allow them to copolymerize with the primary oligomers, becoming a permanent part of the final crosslinked polymer network.

This compound is a hybrid monomer that serves as an effective reactive diluent, demonstrating high dilution performance and rapid UV curing speeds. radtech.org Its bifunctional nature allows it to participate in polymerization via either radical or cationic mechanisms. Studies have shown that in formulations with unsaturated polyester (B1180765) resins, VEEM exhibits superior UV curing performance compared to conventional reactive diluents like di(ethylene glycol) diacrylate (DEGDA). radtech.org Despite methacrylates generally having poorer UV curing performance than acrylates, formulations containing VEEM required a lower UV dose to achieve both surface cure and through cure, indicating a more efficient polymerization process. radtech.org This rapid curing occurs even in thin films, where polymerization can often be inhibited by oxygen. radtech.org

| Reactive Diluent | UV Dose for Surface Cure (mJ/cm²) | UV Dose for Through Cure (mJ/cm²) |

|---|---|---|

| VEEM | 150 | 150 |

| DEGDA | 300 | 400 |

Theoretical and Computational Approaches in 2 Vinyloxy Ethyl Methacrylate Polymer Research

Quantum Chemical Calculations for Monomer and Polymer Reactivity Predictions (e.g., Molecular Orbital Energies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of 2-(vinyloxy)ethyl methacrylate (B99206). These calculations provide detailed information about the electronic structure of the monomer, which governs its behavior in chemical reactions.

A key aspect of these calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity. A smaller gap generally suggests higher reactivity.

For 2-(vinyloxy)ethyl methacrylate, which possesses two distinct polymerizable groups (a vinyl ether and a methacrylate), quantum chemical calculations can elucidate the relative reactivity of each double bond. In free-radical polymerization, the methacrylate group is significantly more reactive than the vinyl ether group. researchgate.netcmu.edu This is because the radical attack on the methacrylate double bond is more energetically favorable. The electron-withdrawing nature of the carbonyl group in the methacrylate moiety makes its double bond more susceptible to radical addition compared to the electron-rich double bond of the vinyl ether group. cmu.edu

Computational studies can quantify this difference in reactivity by calculating the activation energies for radical addition to each site. The lower activation energy for the methacrylate group confirms its preferential reaction in a radical-initiated process.

Table 1: Illustrative Calculated Electronic Properties of this compound Monomer

| Property | Illustrative Value | Significance in Reactivity Prediction |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher stability and lower reactivity. wikipedia.orgossila.com |

| Activation Energy (Radical addition to Methacrylate) | Lower | Indicates a faster reaction rate at this site. |

| Activation Energy (Radical addition to Vinyl Ether) | Higher | Indicates a slower reaction rate at this site. |

Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations. Actual values would be obtained from specific DFT calculations.

Polymerization Modeling and Simulation for Mechanistic Understanding

To understand the complex process of polymerization, computational modeling and simulation techniques are employed. These methods can simulate the growth of polymer chains over time, providing insights into the reaction kinetics and the resulting polymer architecture.

For a monomer like this compound, which has two reactive sites with different reactivities, polymerization modeling is particularly valuable. Kinetic Monte Carlo (kMC) simulations are a powerful tool for this purpose. ntnu.notu-clausthal.de In a kMC simulation, the probabilities of different reaction events (initiation, propagation, termination, and chain transfer) are calculated based on their respective rate constants. The simulation then proceeds by randomly selecting events based on these probabilities, mimicking the stochastic nature of polymerization.

These simulations can model the copolymerization behavior if both the vinyl ether and methacrylate groups were to participate in the reaction under specific conditions (for instance, in hybrid radical/cationic systems). cmu.eduresearchgate.net However, in a standard free-radical polymerization, the simulation would primarily show the propagation through the methacrylate group. The model can predict how factors like initiator concentration and temperature affect the rate of polymerization and the molecular weight distribution of the resulting poly(this compound).

Mechanistically, the simulation can help visualize the formation of the polymer chain and understand the consequences of the dual functionality. For example, the unreacted vinyl ether pendant groups could be sites for subsequent crosslinking or modification reactions.

Table 2: Typical Parameters and Outputs of a Kinetic Monte Carlo Simulation for this compound Polymerization

| Input Parameters | Description | Illustrative Output | Description |

| Monomer Concentration | Initial concentration of this compound. | Monomer Conversion vs. Time | A plot showing the depletion of the monomer over the course of the simulation. |

| Initiator Concentration | Initial concentration of the radical initiator. | Average Molecular Weight (Mn, Mw) | The number-average and weight-average molecular weights of the polymer chains. |

| Rate Constants (kp, kt, ki) | Rate constants for propagation, termination, and initiation. | Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). |

| Temperature | The reaction temperature, which influences the rate constants. | Polymer Microstructure | Information on the sequence of monomer units (though for homopolymerization, this is straightforward). |

Note: The outputs are typically presented as distributions and averages derived from the simulation of a large ensemble of polymer chains.

Prediction of Structure-Property Relationships through Computational Modeling

A significant advantage of computational modeling is its ability to predict the macroscopic properties of a polymer based on its molecular structure. This is often achieved through Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics (MD) simulations. nih.govnorthwestern.edu

QSPR models are statistical models that correlate structural descriptors of a polymer's repeating unit with a specific property. acs.org For poly(this compound), a QSPR model could be developed to predict properties such as its glass transition temperature (Tg), density, and refractive index. The model would be built by compiling a database of known polymers with similar structural features and their experimentally determined properties.

Molecular dynamics (MD) simulations provide a more detailed, physics-based approach to predicting polymer properties. northwestern.eduresearchgate.net In an MD simulation, a virtual sample of the polymer is created, and the motions of all atoms are simulated over time based on a force field that describes the interactions between them. From the simulated trajectories of the atoms, various macroscopic properties can be calculated.

For poly(this compound), MD simulations could be used to predict its thermomechanical properties. For instance, by simulating the polymer at different temperatures, one could observe the change in volume and identify the glass transition temperature. Mechanical properties like the elastic modulus can be determined by simulating the response of the polymer to an applied stress.

Table 3: Predicted Properties of Poly(this compound) using Computational Modeling

| Property | Computational Method | Predicted Value (Illustrative) | Relevance |

| Glass Transition Temperature (Tg) | QSPR / MD Simulation | 60 °C | Defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Density | MD Simulation | 1.15 g/cm³ | A fundamental physical property of the material. |

| Elastic Modulus | MD Simulation | 3.5 GPa | A measure of the material's stiffness. |

| Refractive Index | QSPR | 1.51 | Important for optical applications. |

Note: The predicted values are illustrative and would depend on the specific computational model and force field used.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(Vinyloxy)ethyl methacrylate in laboratory settings?

- Methodological Answer:

- Use nitrile gloves, indirect-vent goggles, and lab coats to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Ensure adequate ventilation to prevent inhalation of vapors. Store in amber glass containers at ≤4°C with stabilizers like 4-methoxyphenol (200–300 ppm) to inhibit premature polymerization .

Q. What characterization techniques are essential for confirming the structure of this compound post-synthesis?

- Methodological Answer:

- 1H/13C NMR : Confirm the presence of vinyl (δ 5.6–6.3 ppm) and methacrylate ester groups (δ 1.9 ppm for CH₃) in CDCl₃ .

- FTIR : Identify characteristic peaks (C=O stretch at 1720 cm⁻¹, C-O-C at 1250 cm⁻¹).

- GC-MS : Verify purity and detect residual monomers or solvents .

Q. How can thermal stability and phase transitions of this compound be experimentally analyzed?

- Methodological Answer:

- TGA/DSC : Measure decomposition temperatures (Td) and glass transition (Tg). For reduced-pressure boiling points, use techniques similar to those for structurally related methacrylates (e.g., 340.2 K at 0.005 bar) .

- Calorimetry : Determine enthalpy of formation (ΔfH°) via combustion calorimetry, referencing NIST data for analogous compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in copolymerization reactivity ratios for this compound with acrylate/methacrylate monomers?

- Methodological Answer:

- Use Fineman-Ross or Kelen-Tüdős methods to calculate reactivity ratios (r₁, r₂) from monomer conversion data (e.g., via ¹H NMR). Adjust feed ratios to optimize copolymer composition .

- Address discrepancies by cross-validating with Q-e scheme or computational modeling (e.g., DFT for radical reactivity) .

Q. How do structural modifications (e.g., varying alkoxy groups) influence polymerization kinetics and polymer properties?

- Methodological Answer:

- Compare 2-methoxyethyl vs. 2-ethoxyethyl analogs: Longer alkoxy chains reduce Tg and increase hydrophobicity. Use DSC to monitor polymerization exotherms and gelation times .

- Kinetic Studies : Employ pseudo-steady-state approximation or pulsed-laser polymerization to determine propagation (kp) and termination (kt) rate constants .

Q. What experimental designs assess the cytotoxicity of this compound-based hydrogels for biomedical applications?

- Methodological Answer:

- In vitro assays : Use MTT/XTT on fibroblast (L929) or endothelial (HUVEC) cell lines. Prepare hydrogel extracts in DMEM (37°C, 24h) and test at 0.1–10 mg/mL concentrations .

- In vivo biocompatibility : Implant subcutaneously in rodent models; monitor inflammation (histopathology) and degradation (mass loss) over 4–12 weeks .

Q. How can in silico modeling predict biodegradation pathways of this compound polymers?

- Methodological Answer:

- Use PISTACHIO/BKMS_METABOLIC databases to simulate esterase-mediated hydrolysis of the vinyloxy group. Validate with LC-MS/MS to detect metabolites (e.g., ethylene glycol derivatives) .

- Apply molecular docking (AutoDock Vina) to predict enzyme-substrate interactions (e.g., with Candida antarctica lipase B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.